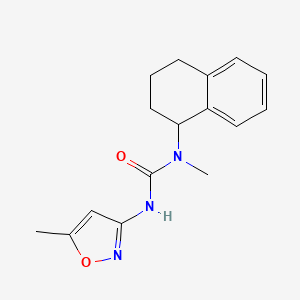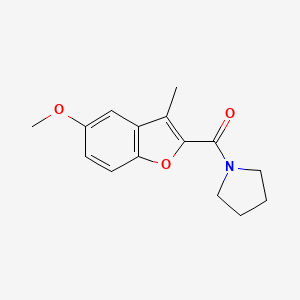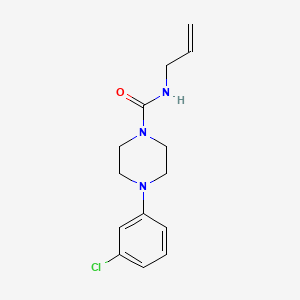
1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as M-MOZU, and it is a urea derivative that has been synthesized for its potential use in various biological assays and experiments.
Mécanisme D'action
M-MOZU inhibits CK2 by binding to the ATP-binding site of the protein. This binding prevents CK2 from phosphorylating its substrates, which leads to the inhibition of various cellular processes. M-MOZU has been shown to be a selective inhibitor of CK2, as it does not inhibit other kinases.
Biochemical and Physiological Effects:
M-MOZU has been shown to have various biochemical and physiological effects. Inhibition of CK2 by M-MOZU has been shown to induce apoptosis in cancer cells. Additionally, M-MOZU has been shown to inhibit the growth of various cancer cell lines in vitro. However, further studies are needed to determine the efficacy of M-MOZU in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of M-MOZU is its selectivity for CK2. This selectivity allows for the specific inhibition of CK2 without affecting other kinases. Additionally, M-MOZU has been shown to be stable in various biological assays, which makes it a useful tool for studying CK2 inhibition. However, one limitation of M-MOZU is its low solubility in aqueous solutions, which can make it difficult to use in certain biological assays.
Orientations Futures
There are several future directions for the study of M-MOZU. One potential direction is the development of more potent and selective inhibitors of CK2. Additionally, further studies are needed to determine the efficacy of M-MOZU in vivo and its potential use in cancer treatment. Finally, the development of new biological assays that can be used to study the inhibition of CK2 by M-MOZU could lead to new insights into the role of CK2 in various cellular processes.
Méthodes De Synthèse
The synthesis of M-MOZU involves several steps, including the reaction of 5-methyl-3-(tert-butoxycarbonylamino)-1,2-oxazole with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The resulting intermediate is then treated with methyl isocyanate to yield the final product, M-MOZU.
Applications De Recherche Scientifique
M-MOZU has been studied for its potential use in various biological assays and experiments. One of the most promising applications of M-MOZU is its use as a selective inhibitor of the protein kinase CK2. CK2 is a protein that is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 has been shown to have potential therapeutic applications in cancer treatment.
Propriétés
IUPAC Name |
1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-10-15(18-21-11)17-16(20)19(2)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,10,14H,5,7,9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGIRGKNISOEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N(C)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)




![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)

